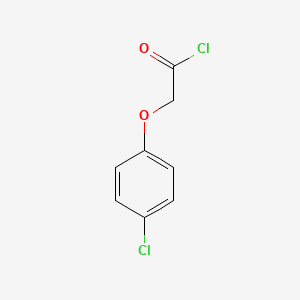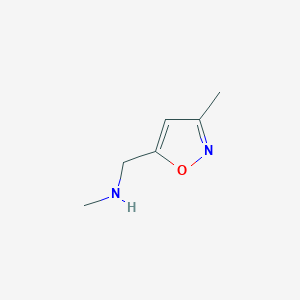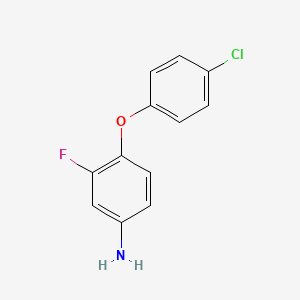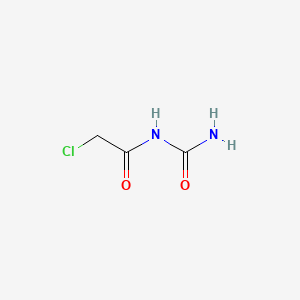
p-Chlorophenoxyacetyl chloride
概要
説明
P-Chlorophenoxyacetyl chloride is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known by other names such as 4-chlorophenoxyacetyl chloride and 2-4-chlorophenoxy acetyl chloride .
Synthesis Analysis
The synthesis of p-chlorophenoxyacetyl chloride can be achieved by reacting p.chlorophenoxyacetyl chloride directly with piperonylpiperazine in the presence of an inert reaction solvent, particularly chloroform .Molecular Structure Analysis
The molecular structure of p-Chlorophenoxyacetyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 205.034 g/mol .Physical And Chemical Properties Analysis
P-Chlorophenoxyacetyl chloride has a density of 1.3 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .科学的研究の応用
1. Analytical Chemistry and Sensor Development
In the field of analytical chemistry, research involving p-Chlorophenoxyacetyl chloride focuses on developing sensors and detection methods for various compounds. For instance, Issac & Kumar (2010) developed a poly(p-toluene sulfonic acid) modified glassy carbon electrode for the determination of pyridine-2-aldoxime methochloride, a cholinesterase reactivator used in military applications (Issac & Kumar, 2010).
2. Environmental Chemistry and Photodegradation
Research in environmental chemistry has explored the photodegradation of compounds related to p-Chlorophenoxyacetyl chloride. Suegara et al. (2005) studied the mass balance of chlorine during the photodegradation of pentachlorophenol and revealed the photodegradation pathway using density functional theory (Suegara et al., 2005).
3. Bioremediation and Environmental Restoration
He et al. (2003) described a unique anaerobic bacterium capable of destroying dichloroethenes and vinyl chloride as part of its energy metabolism, contributing to environmental restoration and the cleanup of contaminated groundwater (He et al., 2003).
4. Wastewater Treatment
Sharma, Mukhopadhyay, & Murthy (2010) focused on the degradation of 4-Chlorophenol in wastewater using advanced oxidation processes, highlighting the potential of p-Chlorophenoxyacetyl chloride-related compounds in treating industrial effluents (Sharma, Mukhopadhyay, & Murthy, 2010).
5. Chemical Synthesis and Material Science
Research by Karipcin & Arabali (2006) involved the synthesis of new ketooximes, starting from reactions involving chloroacetyl chloride, demonstrating the chemical versatility and application of p-Chlorophenoxyacetyl chloride in synthesizing novel compounds (Karipcin & Arabali, 2006).
作用機序
Target of Action
4-Chlorophenoxyacetyl chloride, also known as 2-(4-chlorophenoxy)acetyl chloride or p-Chlorophenoxyacetyl chloride, is a chemical compound used in the preparation of various derivatives . .
Mode of Action
It’s known that it’s used in the preparation of substituted acetophenone derivatives . The C-N-N-C torsion angle is -72.66°, and the dihedral angle between the two benzene rings is 67.33° .
Biochemical Pathways
It’s used in the synthesis of various compounds, suggesting it may influence multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Its primary use is in the preparation of other compounds, so its effects would likely depend on the specific derivatives being synthesized .
Action Environment
The action of 4-Chlorophenoxyacetyl chloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Additionally, it’s classified as a dangerous substance, indicating that safety precautions should be taken when handling it .
特性
IUPAC Name |
2-(4-chlorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVHQUSAOKVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194151 | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenoxyacetyl chloride | |
CAS RN |
4122-68-3 | |
| Record name | (4-Chlorophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4122-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenoxyacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of 4-Chlorophenoxyacetyl chloride in the chemical synthesis of Moxidectin?
A1: 4-Chlorophenoxyacetyl chloride acts as an "upper protective agent" for the starting material, Nemadectin []. While the abstract doesn't specify which functional group is being protected, this protection strategy is crucial in multi-step synthesis to prevent unwanted side reactions and ensure the desired reaction occurs at the target site of the molecule.
Q2: Does the order of the oximation and deprotection steps affect the final product yield in this Moxidectin synthesis?
A2: No, the abstract states that the order of the oximation and deprotection reactions does not impact the final product, Moxidectin []. This suggests that both reaction pathways converge to the same intermediate or proceed with similar efficiency regardless of the order. This flexibility could be advantageous in optimizing the synthesis protocol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)










